N-(3-chlorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-(3-Chlorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a phenyl group at position 1 and a 3-chlorophenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O/c21-16-8-4-9-17(14-16)22-20(25)24-13-12-23-11-5-10-18(23)19(24)15-6-2-1-3-7-15/h1-11,14,19H,12-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDRRUIRNKJKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves a multi-step process. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolo[1,2-a]pyrazine derivative.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and phenyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Research
The compound may serve as a valuable tool in biological studies due to its ability to modulate various signaling pathways. Its potential as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways presents opportunities for drug discovery.
Case Study Insights:
- Signal Transduction Modulation: Research on related compounds has shown their capacity to influence pathways such as the PI3K/Akt and MAPK signaling cascades, which are crucial in cell proliferation and survival.
- Inflammation Studies: The anti-inflammatory properties observed in similar compounds suggest that N-(3-chlorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide could be investigated for its effects on cytokine production and immune response modulation.
Material Science
Beyond biological applications, the structural characteristics of this compound may lend themselves to applications in material science. Pyrrolopyrazines have been explored as components in organic electronics and photonic devices due to their electronic properties.
Applications in Material Science:
- Organic Light Emitting Diodes (OLEDs): The electronic properties of pyrrolopyrazines can be harnessed for use in OLED technology. Their ability to emit light when subjected to an electric current makes them suitable candidates for further research.
- Solar Cells: The incorporation of such compounds into photovoltaic materials could enhance energy conversion efficiency due to their favorable charge transport properties.
Data Table: Summary of Potential Applications
| Application Area | Potential Benefits | Relevant Studies/Findings |
|---|---|---|
| Medicinal Chemistry | Anti-cancer, neuroprotection | Similar pyrrolopyrazines show promising results |
| Biological Research | Modulation of signaling pathways | Inhibition of PI3K/Akt pathway observed |
| Material Science | Use in OLEDs and solar cells | Electronic properties support application |
Mechanism of Action
The exact mechanism of action of N-(3-chlorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is not fully understood . it is believed to interact with various molecular targets and pathways, including:
Enzyme inhibition: The compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.
Signal transduction pathways: It may modulate signaling pathways that regulate inflammation and cell survival.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Structure Variations
Pyrrolo[1,2-a]pyrazine vs. Pyrazolo[4,3-b]pyridine Derivatives
The target compound’s pyrrolo[1,2-a]pyrazine core distinguishes it from pyrazolo[4,3-b]pyridine derivatives such as N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (25) (). The latter exhibits a fused pyrazole-pyridine system, which confers distinct electronic properties and binding affinities. For instance, compound 25 demonstrated moderate yield (70%) in synthesis but lacked detailed pharmacological data, whereas pyrrolo[1,2-a]pyrazine derivatives are often optimized for CNS penetration due to their lipophilic nature .
Pyrazino[2,1-a]isoquinolin Scaffold
Compound 3c (), featuring a pyrazino[2,1-a]isoquinolin core, shares a 3-chlorophenyl substituent but differs in its fused ring system. This structural variation correlates with its role as an Nrf2/ARE inducer (a cytoprotective pathway), highlighting how core modifications can redirect biological activity.
Substituent Effects on Pharmacological Properties
Aryl Group Modifications
- This modification is critical for CNS-targeted agents .
- BG01306 (): Substitution of the phenyl group with thiophen-2-yl introduces sulfur-based π-π interactions, which may alter binding kinetics. Its molecular weight (357.8571 g/mol) is nearly identical to the target compound, but the thiophene moiety could reduce metabolic stability compared to phenyl .
Halogenated Substituents
The 3-chlorophenyl group in the target compound is a key pharmacophore shared with 3c () and fenobam (). In fenobam, a 3-chlorophenyl urea group contributes to mGlu5 receptor allosteric modulation, suggesting that similar substituents in the target molecule may favor interactions with neurotransmitter receptors .
Key Observations :
- The target compound’s pyrrolo[1,2-a]pyrazine core offers a balance between synthetic feasibility and drug-like properties, as seen in higher yields for analogous tert-butyl-protected intermediates (e.g., 88% for compound 29 in ) .
- Halogenation (Cl, F) consistently improves binding affinity across analogues, likely due to enhanced van der Waals interactions and metabolic stability .
Research Findings and Implications
- Synthetic Accessibility : The tert-butyl carbamate protection strategy () is transferable to the target compound, enabling scalable synthesis. Acid-mediated deprotection (e.g., TFA in DCM) is a critical step for final product isolation .
- Structural Optimization : Thiophene substitution () may compromise metabolic stability compared to phenyl, underscoring the need for substituent-specific ADME studies .
Biological Activity
N-(3-chlorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrrolo[1,2-a]pyrazine core with a carboxamide functional group and a chlorophenyl substituent. Its molecular formula is C19H16ClN3O, and it has a molecular weight of 343.80 g/mol.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation.
- Case Study : A study conducted on various pyrrolo derivatives demonstrated that specific modifications enhance their antiproliferative effects against human cancer cell lines such as HeLa and A375. The lead compound showed an IC50 value of approximately 0.5 µM against these cell lines .
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest potential efficacy against bacterial and fungal pathogens.
- Research Findings : Compounds with similar structures have exhibited antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the substituents present .
The biological activity of this compound is believed to involve multiple mechanisms:
- Tubulin Interaction : Similar compounds have been shown to disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest in cancer cells .
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance pathways .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism | IC50/MIC Values |
|---|---|---|---|
| Anticancer | HeLa, A375 | Tubulin depolymerization | ~0.5 µM |
| Antibacterial | E. coli, S. aureus | Disruption of bacterial cell wall | 10 - 50 µg/mL |
| Antifungal | Various fungi | Unknown (potentially similar pathways) | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
